N-(Propan-2-yl)-2-sulfanylacetamide
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Overview
Description
N-Isopropyl-2-mercaptoacetamide is an organic compound characterized by the presence of an isopropyl group attached to a mercaptoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-2-mercaptoacetamide typically involves the reaction of isopropylamine with 2-mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Isopropylamine+2-Mercaptoacetic acid→N-Isopropyl-2-mercaptoacetamide
Industrial Production Methods: In an industrial setting, the production of N-Isopropyl-2-mercaptoacetamide may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Types of Reactions:
Oxidation: N-Isopropyl-2-mercaptoacetamide can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: The compound can be reduced to yield thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Disulfides, sulfoxides
Reduction: Thiols
Substitution: Various substituted mercaptoacetamides
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated its potential use in developing new antimicrobial agents.
Industry: It is used in the formulation of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-Isopropyl-2-mercaptoacetamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, as an inhibitor of metallo-β-lactamases, it binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics . This interaction involves coordination with metal ions present in the enzyme’s active site, thereby inhibiting its activity.
Comparison with Similar Compounds
N-Aryl mercaptoacetamides: These compounds also contain a mercaptoacetamide moiety but differ in the substituent attached to the nitrogen atom.
2-Mercapto-N-arylacetamide: Similar in structure but with different substituents, these compounds have been studied for their potential as tyrosinase inhibitors.
Uniqueness: N-Isopropyl-2-mercaptoacetamide is unique due to its specific isopropyl group, which imparts distinct chemical properties and biological activities
Properties
CAS No. |
58458-67-6 |
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Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
N-propan-2-yl-2-sulfanylacetamide |
InChI |
InChI=1S/C5H11NOS/c1-4(2)6-5(7)3-8/h4,8H,3H2,1-2H3,(H,6,7) |
InChI Key |
HTAGYIGDUSMPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CS |
Origin of Product |
United States |
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